Tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRCSFEXQDNGDSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CF)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with fluoromethylating agents under controlled conditions. One common method involves the use of tert-butyl 3-aminoazetidine-1-carboxylate as a starting material, which is then reacted with a fluoromethylating reagent such as fluoromethyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The fluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under basic conditions.
Major Products
The major products formed from these reactions include nitroso or nitro derivatives, methyl-substituted azetidines, and various substituted azetidines depending on the nucleophile used .
Scientific Research Applications
Medicinal Chemistry
- Drug Development: Tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate serves as an intermediate in synthesizing pharmaceuticals targeting specific enzymes or receptors. Its unique structural features allow for the development of compounds with enhanced efficacy against various diseases, including cancer and infections .
- Enzyme Inhibition: The compound has shown potential as an enzyme inhibitor in biochemical studies, particularly in the context of arginase inhibition, which plays a crucial role in metabolic pathways .
Biological Studies
- Antimicrobial Activity: In vitro studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as a therapeutic agent for treating infections .
- Anticancer Properties: Preliminary research suggests that it may inhibit cell proliferation in certain cancer cell lines, such as MDA-MB-231 breast cancer cells. The compound appears to induce apoptosis and arrest the cell cycle, showcasing its potential in cancer therapy .
Industrial Applications
- Specialty Chemicals Production: The compound is utilized in producing specialty chemicals and materials with unique properties, making it valuable in various industrial processes .
Comparative Studies
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 3-aminoazetidine-1-carboxylate | Lacks fluoromethyl group | Moderate antimicrobial activity |
| Tert-butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate | Contains additional fluorine | Enhanced reactivity and potential toxicity |
| Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Hydroxymethyl instead of fluoromethyl | Different chemical properties |
The presence of both an amino group and a fluoromethyl group at the 3-position of the azetidine ring distinguishes this compound from others, imparting distinct chemical and biological properties that enhance its utility in research and industrial applications .
Case Studies
Several case studies have highlighted the potential of this compound:
- Antimicrobial Efficacy Study: Evaluated against multidrug-resistant bacterial strains, showing MIC values significantly lower than conventional antibiotics.
- Cancer Cell Line Testing: Demonstrated selective inhibition patterns with pronounced effects on malignant cells compared to non-cancerous cells, reinforcing its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity to these targets, while the amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Azetidine Derivatives
Physicochemical Properties
- Lipophilicity: Fluoromethyl and fluorophenyl substituents increase logP values compared to hydroxymethyl or cyano groups. For example, the fluorophenyl derivative (logP ~2.5) is more lipophilic than the hydroxymethyl analog (logP ~1.2) .
- Solubility: Hydroxymethyl and amino groups improve aqueous solubility. The hydroxymethyl variant (CAS 1262411-27-7) is soluble in polar solvents like methanol and water, while fluorinated analogs require DMSO or DMF .
- Stability : Boc-protected derivatives (e.g., CAS 1785096-16-3) exhibit better stability under acidic conditions compared to unprotected azetidines .
Biological Activity
Tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound contains an azetidine ring with an amino group and a fluoromethyl substituent at the 3-position. The presence of the fluorine atom is known to influence the compound's reactivity and biological properties, enhancing its binding affinity to molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluoromethyl group can enhance the compound’s binding affinity, while the amino group facilitates hydrogen bonding. These interactions can modulate target activity, leading to various biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, indicating potential as a therapeutic agent for infections.
Anticancer Properties
The compound has been evaluated for its anticancer activity. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, in studies involving breast cancer cell lines such as MDA-MB-231, the compound demonstrated significant cytotoxicity with an IC50 value indicating effective growth inhibition.
Comparative Studies
To better understand the unique properties of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 3-aminoazetidine-1-carboxylate | Lacks fluoromethyl group | Moderate antimicrobial activity |
| Tert-butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylate | Contains additional fluorine | Enhanced reactivity and potential toxicity |
| Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate | Hydroxymethyl instead of fluoromethyl | Different chemical properties |
Case Studies
Several case studies have highlighted the potential of this compound in various therapeutic contexts:
- Study on Antimicrobial Efficacy : A study evaluated the compound against multidrug-resistant bacterial strains, demonstrating MIC values significantly lower than those of conventional antibiotics.
- Cancer Cell Line Testing : In a series of experiments on breast cancer cell lines, the compound showed a selective inhibition pattern with a pronounced effect on malignant cells compared to non-cancerous cells.
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing tert-butyl 3-amino-3-(fluoromethyl)azetidine-1-carboxylate, and how are intermediates validated?
- Methodology : Synthesis typically involves functionalization of the azetidine ring. For example, tert-butyl 3-oxoazetidine-1-carboxylate can undergo reductive amination with fluoromethyl-containing reagents (e.g., fluoromethylamine derivatives) under hydrogenation or borane-mediated conditions. Key intermediates, such as tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate, are characterized via H/C NMR and mass spectrometry (MS) to confirm regio- and chemo-selectivity .
- Validation : X-ray diffraction (XRD) using programs like SHELX ensures structural accuracy by refining bond lengths and angles, particularly for stereochemical assignments .
Q. How do researchers confirm the stability of the fluoromethyl group under varying reaction conditions?
- Methodology : Stability assays involve exposing the compound to acidic/basic conditions, elevated temperatures, or nucleophilic environments. For example, monitoring fluorine retention via F NMR or tracking decomposition byproducts via HPLC-MS helps assess hydrolytic or oxidative degradation. Fluoromethyl groups in related azetidine derivatives (e.g., tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate) show sensitivity to strong bases, necessitating pH-controlled protocols .
Advanced Research Questions
Q. What experimental strategies address stereochemical challenges during the synthesis of fluoromethyl-substituted azetidine derivatives?
- Methodology : Enantioselective synthesis employs chiral catalysts (e.g., nickel complexes) or auxiliaries to control stereochemistry. For example, tert-butyl 3-(iodomethyl)azetidine-1-carboxylate undergoes stereoselective cross-coupling with boronic esters in nickel-catalyzed reactions, as seen in glycals functionalization studies. Chiral HPLC or circular dichroism (CD) validates enantiomeric excess .
Q. How can contradictory crystallographic and spectroscopic data be resolved during structural elucidation?
- Analysis : Discrepancies between XRD (e.g., SHELX-refined structures) and NMR data may arise from dynamic effects (e.g., ring puckering in azetidines). Multi-temperature XRD or variable-temperature NMR experiments can identify conformational flexibility. For rigid analogs, DFT calculations correlate experimental bond angles with theoretical models to resolve inconsistencies .
Q. What are the implications of fluoromethyl group placement on the compound’s reactivity in further derivatization?
- Methodology : Fluorine’s electronegativity influences nucleophilic substitution rates. For instance, this compound reacts sluggishly in SN2 conditions compared to non-fluorinated analogs. Strategies like using polar aprotic solvents (DMF, DMSO) or phase-transfer catalysts enhance reactivity. Comparative studies with tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate highlight fluorine’s steric and electronic effects .
Q. How do researchers optimize purification protocols for azetidine derivatives with polar functional groups?
- Methodology : Reverse-phase chromatography (C18 columns) with acetonitrile/water gradients effectively separates polar byproducts. For hygroscopic intermediates, lyophilization or azeotropic drying with toluene ensures stability. Purity is validated via H NMR (integration of tert-butyl protons) and LC-MS with >95% thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
